- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,
Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)

926293-55-2 structure
Nombre del producto:6-Bromo-2-methylnicotinaldehyde
Número CAS:926293-55-2
MF:C7H6BrNO
Megavatios:200.03264093399
MDL:MFCD13188654
CID:820061
PubChem ID:59596231
6-Bromo-2-methylnicotinaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 6-Bromo-2-methylnicotinaldehyde
- 6-Bromo-2-methyl-pyridine-3-carbaldehyde
- 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE
- 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)
- 6-Bromo-2-methylpyridine-3-carboxaldehyde
- 6-Bromo-2-methylnicotinaldehyde, AldrichCPR
- C16730
- SCHEMBL4597958
- J-518339
- DB-079368
- CS-0195373
- EN300-2980561
- BMB29355
- BS-44296
- DTXSID50732465
- MFCD13188654
- AB66856
- CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- AKOS016002130
- 926293-55-2
- SY324907
-
- MDL: MFCD13188654
- Renchi: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
- Clave inchi: CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- Sonrisas: O=CC1C(C)=NC(Br)=CC=1
Atributos calculados
- Calidad precisa: 198.96300
- Masa isotópica única: 198.96328g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 129
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 30Ų
Propiedades experimentales
- Denso: 1.577
- Punto de ebullición: 285℃
- Punto de inflamación: 126℃
- PSA: 29.96000
- Logp: 1.96500
6-Bromo-2-methylnicotinaldehyde Información de Seguridad
6-Bromo-2-methylnicotinaldehyde Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-2-methylnicotinaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1296869-1g |
6-Bromo-2-methylpyridine-3-carboxaldehyde |
926293-55-2 | 95% | 1g |
$510 | 2024-06-05 | |
abcr | AB515724-1 g |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 1g |
€347.30 | 2023-01-19 | ||
TRC | B682223-25g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 25g |
$ 80.00 | 2022-06-06 | ||
TRC | B682223-2.5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 2.5g |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM178012-1g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 1g |
$449 | 2021-08-05 | |
Enamine | EN300-2980561-0.1g |
6-bromo-2-methylpyridine-3-carbaldehyde |
926293-55-2 | 95% | 0.1g |
$322.0 | 2023-09-06 | |
Advanced ChemBlocks | N25138-5G |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 97% | 5G |
$900 | 2023-09-15 | |
1PlusChem | 1P006G7P-1g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 1g |
$552.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266043-100mg |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 98% | 100mg |
¥371.00 | 2024-04-25 | |
A2B Chem LLC | AD00149-250mg |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 250mg |
$220.00 | 2024-07-18 |
6-Bromo-2-methylnicotinaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C
1.2 30 min, -78 °C
1.2 30 min, -78 °C
Referencia
- Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Referencia
- Preparation of hedgehog antagonists having zinc binding moieties, Australia, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of quinoline compounds as RET inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 16 h, pH 5.8, 30 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
Referencia
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
Referencia
- Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation, World Intellectual Property Organization, , ,
6-Bromo-2-methylnicotinaldehyde Raw materials
6-Bromo-2-methylnicotinaldehyde Preparation Products
6-Bromo-2-methylnicotinaldehyde Literatura relevante
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde

Pureza:99%/99%/99%
Cantidad:1g/5g/25g
Precio ($):220.0/880.0/3081.0
atkchemica
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe